(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine is a nitrogen-containing heterocyclic compound. It features a piperazine ring substituted with a methyl group and a 3-methylpyridin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with piperazine under specific conditions. The reaction typically requires a catalyst and may involve steps such as reductive amination or nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release. Similarly, as a sigma-1 receptor antagonist, it interacts with the sigma-1 receptor, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These include compounds like 1-(3-chlorophenyl)piperazine and 1-(4-methylphenyl)piperazine, which share the piperazine core structure.
Pyridine derivatives: Compounds such as 3-methylpyridine and 4-methylpyridine are structurally related due to the presence of the pyridine ring.
Uniqueness
(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as a histamine H3 receptor antagonist and sigma-1 receptor antagonist highlights its potential therapeutic applications .
Properties
CAS No. |
1604457-96-6 |
---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.